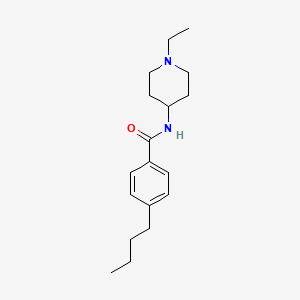![molecular formula C16H22ClF3N2O B4729798 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea](/img/structure/B4729798.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea
Vue d'ensemble
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea backbone substituted with a chlorinated and trifluoromethylated phenyl group, as well as an ethylhexyl chain. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with altered oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the ethylhexyl chain may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea include:
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-pyrimidinyl)urea
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea These compounds share the chlorinated and trifluoromethylated phenyl group but differ in their additional substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the ethylhexyl chain in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N2O/c1-3-5-6-11(4-2)10-21-15(23)22-14-9-12(16(18,19)20)7-8-13(14)17/h7-9,11H,3-6,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYVXHRFSEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4729721.png)
![4-[2-(2,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4729726.png)
![Ethyl 3,4,5-tris[(2-fluorophenyl)methoxy]benzoate](/img/structure/B4729734.png)

![N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4729756.png)
![(E)-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B4729761.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)


![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
methanone](/img/structure/B4729810.png)
![N-METHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4729811.png)
![4-chloro-3-(5-{(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4729819.png)
